molecular formula C7H13NO B1396203 8-Oxa-5-azaspiro[3.5]nonane CAS No. 602326-48-7

8-Oxa-5-azaspiro[3.5]nonane

Cat. No. B1396203
M. Wt: 127.18 g/mol
InChI Key: QJWGZYJFBDSKHF-UHFFFAOYSA-N
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Description

8-Oxa-5-azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.19 and is typically stored at room temperature . The compound is in liquid form .


Synthesis Analysis

8-Oxa-5-azaspiro[3.5]nonane is a high-quality, non-toxic reagent with many uses as a building block for the synthesis of complex compounds . It can be used as an intermediate in the synthesis of fine chemicals, such as pharmaceuticals and agrochemicals, or as a building block for the synthesis of other chemical compounds .


Molecular Structure Analysis

The molecule contains a total of 23 bond(s). There are 10 non-H bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

The compound is promising for the production of important biologically active compounds . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom .


Physical And Chemical Properties Analysis

8-Oxa-5-azaspiro[3.5]nonane is a liquid at room temperature . It has a molecular weight of 127.19 and its IUPAC name is 8-oxa-5-azaspiro[3.5]nonane .

Scientific Research Applications

Application 1: Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

  • Summary of the Application : “8-Oxa-5-azaspiro[3.5]nonane” is used in the synthesis of a spirocyclic oxetane-fused benzimidazole. This compound is part of a larger group of molecules known as spirocyclic oxetanes, which have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .
  • Methods of Application : The synthesis of “8-Oxa-5-azaspiro[3.5]nonane” involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .
  • Results or Outcomes : The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .

Application 2: Leuco Dyes and Photochromic Materials

  • Summary of the Application : Spiro forms of oxazines, such as “8-Oxa-5-azaspiro[3.5]nonane”, find applications as leuco dyes. These compounds frequently display chromism, meaning they can reversibly interchange between their colorless and colored forms .
  • Results or Outcomes : The outcome is the creation of materials that can change color under certain conditions, which has a wide range of potential applications, from textiles to optical data storage .

Application 3: Synthesis of Other Chemical Compounds

  • Summary of the Application : “8-Oxa-5-azaspiro[3.5]nonane” is used as a starting material in the synthesis of other chemical compounds .
  • Results or Outcomes : The outcome is the creation of a variety of other chemical compounds, which can have a wide range of potential applications .

Application 4: Photochromic Materials

  • Summary of the Application : Spiro forms of oxazines, such as “8-Oxa-5-azaspiro[3.5]nonane”, are used as photochromic materials .
  • Results or Outcomes : The outcome is the creation of materials that can change color under certain conditions, which has a wide range of potential applications, from textiles to optical data storage .

Application 5: Synthesis of Other Chemical Compounds

  • Summary of the Application : “8-Oxa-5-azaspiro[3.5]nonane” is used as a starting material in the synthesis of other chemical compounds .
  • Results or Outcomes : The outcome is the creation of a variety of other chemical compounds, which can have a wide range of potential applications .

Application 6: Photochromic Materials

  • Summary of the Application : Spiro forms of oxazines, such as “8-Oxa-5-azaspiro[3.5]nonane”, are used as photochromic materials .
  • Results or Outcomes : The outcome is the creation of materials that can change color under certain conditions, which has a wide range of potential applications, from textiles to optical data storage .

Safety And Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The compound is promising for the production of important biologically active compounds . It is used as an intermediate in the synthesis of fine chemicals, such as pharmaceuticals and agrochemicals , indicating its potential for future applications in these areas.

properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWGZYJFBDSKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-5-azaspiro[3.5]nonane

CAS RN

602326-48-7
Record name 8-oxa-5-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org

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